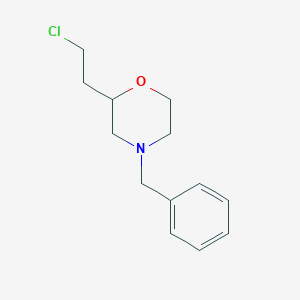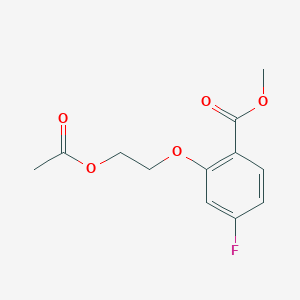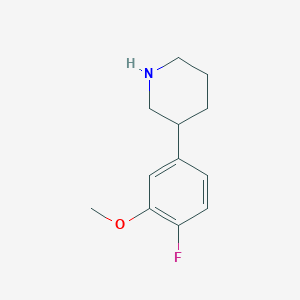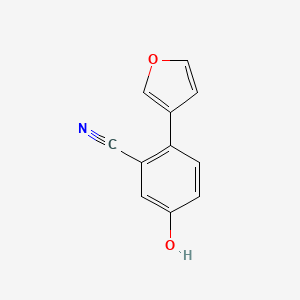
2-(3-Furanyl)-5-hydroxybenzonitrile
Overview
Description
2-(3-Furanyl)-5-hydroxybenzonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring attached to a benzonitrile moiety, with a hydroxyl group at the 5-position of the benzene ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-5-hydroxybenzonitrile typically involves the reaction of 2-furan-3-yl-benzonitrile with a hydroxylating agent. One common method is the hydroxylation of the benzene ring using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at elevated temperatures . This reaction proceeds through the formation of an intermediate, which is then deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Furanyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-Furan-3-yl-5-oxo-benzonitrile.
Reduction: Formation of 2-Furan-3-yl-5-hydroxy-benzylamine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Furanyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(3-Furanyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Furan-3-yl-benzonitrile: Lacks the hydroxyl group, resulting in different chemical and biological properties.
5-Hydroxy-2-furan-3-yl-benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Furan-3-yl-5-methoxy-benzonitrile: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3-Furanyl)-5-hydroxybenzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which impart distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the nitrile group provides a site for further chemical modifications .
Properties
CAS No. |
943749-64-2 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-6-9-5-10(13)1-2-11(9)8-3-4-14-7-8/h1-5,7,13H |
InChI Key |
QFWUVMFRYCEYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C2=COC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
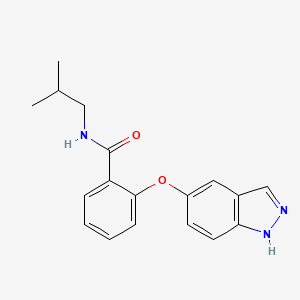

![tert-Butyl 4-(5-amino-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8369385.png)
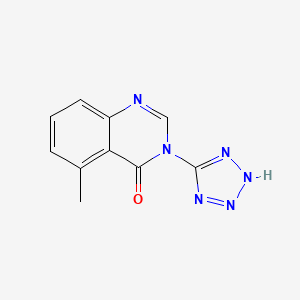
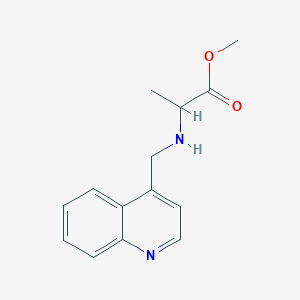
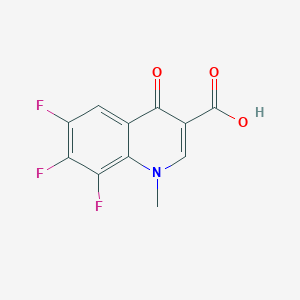
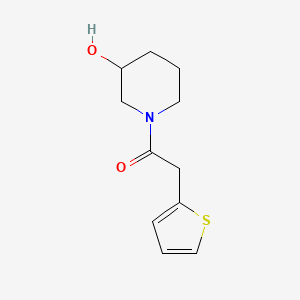
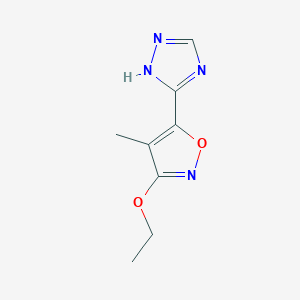
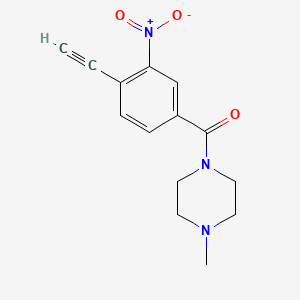
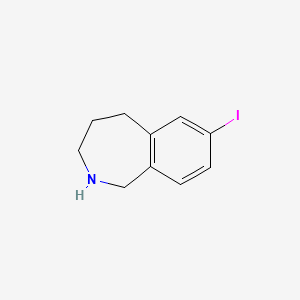
![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)
